6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is an organic compound with the molecular formula C8H4ClN3. This compound is known for its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with a chloro group at the 6-position and a cyano group at the 3-position. It is a solid at room temperature and is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Mode of Action
Based on the activity of similar compounds, it can be hypothesized that 6-chloro-1h-pyrrolo[3,2-c]pyridine-3-carbonitrile might interact with its targets, possibly fgfrs, leading to changes in cellular processes .
Biochemical Pathways
If fgfrs are indeed the targets, the compound could potentially affect the ras–mek–erk, plcγ, and pi3k–akt signaling pathways .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of FMS kinase, which plays a role in cell proliferation and survival . This inhibition can lead to reduced cell growth and increased apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to certain environmental conditions may lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a nitrile-containing reagent under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or dichloromethane and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in cancer research.
Industry: In the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar structure but with different substitution patterns.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyrrolo[3,2-c]pyridine core but differ in their functional groups and substitution patterns.
Uniqueness
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAMWCVBVCUDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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